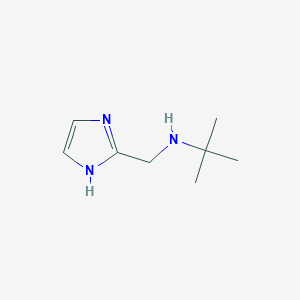

tert-butyl(1H-imidazol-2-ylmethyl)amine

Description

Significance of the Imidazole (B134444) Moiety in Chemical Science

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of profound importance in chemistry and biology, appearing in a range of essential biomolecules. nih.gov Perhaps the most well-known example is the amino acid histidine, where the imidazole side chain plays a critical role in the catalytic activity of many enzymes and in the oxygen-binding capability of hemoglobin. researchgate.net The imidazole core is also a fundamental component of purines, which are the building blocks of DNA and RNA. nih.gov

From a chemical perspective, the imidazole ring possesses a unique set of properties. It is amphoteric, meaning it can act as both an acid and a base. longdom.org Its electron-rich nature and the presence of two nitrogen donor sites make it an excellent ligand for coordinating with metal ions, a property that is central to its function in biological systems and its application in coordination chemistry. researchgate.netwikipedia.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antifungal, anticancer, antihistaminic, and antihypertensive agents. researchgate.net The ability of the imidazole nitrogens to participate in hydrogen bonding also enhances the water solubility of potential drug candidates. researchgate.net

Role of Amine Functionalities in Advanced Compound Design

Amines are organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. This functionality is one of the most common in medicinal chemistry, present in a large number of pharmaceuticals. The ability of amines to be protonated at physiological pH allows them to form strong ionic interactions with biological targets. Furthermore, primary and secondary amines can act as both hydrogen bond donors and acceptors, facilitating precise molecular recognition at receptor binding sites.

The versatility of the amine group is critical in drug design and development. acs.org It is a key component in many classes of drugs, including antihistamines, antidepressants, and painkillers. acs.org Altering the substitution on the amine nitrogen (i.e., primary, secondary, or tertiary) or the nature of the alkyl groups attached to it allows chemists to fine-tune a molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. This modulation is essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Overview of Key Research Domains for tert-butyl(1H-imidazol-2-ylmethyl)amine and Related Structures

The specific compound, this compound, combines the imidazole ring and a primary amine, linked by a methylene (B1212753) (-CH2-) bridge. A key feature is the bulky tert-butyl group attached to the amine. While extensive research specifically on this molecule is not widely published, its structural components suggest several key domains of academic and industrial research.

Medicinal Chemistry: The general structure, an imidazole ring connected to a basic amine, is a common pharmacophore in histamine (B1213489) H3 receptor antagonists. nih.gov The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. cresset-group.com Antagonists of this receptor are investigated for treating various neurological disorders. In such scaffolds, the imidazole ring often provides a key interaction point with the receptor, while the amine group contributes to binding and influences solubility. The tert-butyl group in this compound would introduce significant steric bulk. This feature can be exploited to enhance selectivity for a specific receptor subtype or to shield the molecule from metabolic enzymes, potentially improving its pharmacokinetic profile. researchgate.net However, bulky tert-butyl groups can also be susceptible to oxidation by cytochrome P450 enzymes, a factor that must be considered in drug design. hyphadiscovery.comnih.gov

Coordination Chemistry and Catalysis: Imidazole and amine groups are excellent ligands for transition metals. wikipedia.org Molecules containing both functionalities can act as bidentate ligands, forming stable chelate complexes with metal ions. These complexes are of interest in several areas. They can serve as models for the active sites of metalloenzymes, helping to elucidate biological mechanisms. wikipedia.org Furthermore, such metal complexes are widely explored as catalysts in organic synthesis. The steric and electronic properties of the ligands are crucial for controlling the activity and selectivity of the catalyst. The sterically demanding tert-butyl group in this specific ligand could be used to create a well-defined coordination environment around a metal center, influencing the substrate's approach and potentially leading to high selectivity in catalytic reactions. wikipedia.orgnumberanalytics.com For instance, bulky phosphine (B1218219) ligands are often used to control selectivity in catalysis, and a similar principle could apply here. numberanalytics.com

The table below summarizes key research areas for compounds structurally related to this compound, highlighting the distinct roles of the core functional groups.

| Compound Class/Scaffold | Key Structural Features | Primary Research Domain | Role of Imidazole/Amine/Substituents |

| 4-[(1H-imidazol-4-yl)methyl]piperidine Derivatives nih.gov | Imidazole ring, piperidine (B6355638) (cyclic secondary amine) | Medicinal Chemistry (Histamine H3 Antagonists) | Imidazole for receptor interaction; piperidine as a basic amine scaffold. |

| N-alkylated Imidazoles researchgate.netresearchgate.net | Imidazole ring, various alkyl chains on nitrogen | Catalysis, Medicinal Chemistry (Antibacterial) | Imidazole acts as a ligand or bioactive core; alkyl chain modifies properties like solubility and activity. |

| Imidazole Schiff Base Ligands maynoothuniversity.ie | Imidazole ring, imine functionality | Coordination Chemistry | Forms stable complexes with metal ions for catalytic or biological studies. |

| Ligands with Sterically Hindered Groups wikipedia.orgnumberanalytics.com | Metal center with bulky ligands (e.g., tert-butyl groups) | Homogeneous Catalysis | Steric bulk controls selectivity and reaction rates by influencing the coordination sphere. |

This analysis suggests that this compound is a molecule with significant potential for investigation, primarily in the rational design of selective bioactive agents and in the development of novel ligands for catalysis.

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)11-6-7-9-4-5-10-7/h4-5,11H,6H2,1-3H3,(H,9,10) |

InChI Key |

RBVSHTNHDSIRJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC1=NC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Tert Butyl 1h Imidazol 2 Ylmethyl Amine

Direct Synthesis Approaches to tert-butyl(1H-imidazol-2-ylmethyl)amine

The direct construction of this compound is primarily achieved through established organic reactions that form the core carbon-nitrogen bond connecting the imidazole (B134444) ring to the tert-butylamine (B42293) moiety.

Amination Reactions of Imidazole Precursors

Direct amination involves the reaction of a suitable imidazole precursor, typically one with a leaving group at the 2-methyl position, with tert-butylamine. A common precursor for this type of reaction is 2-(chloromethyl)-1H-imidazole or its salts. The tert-butylamine acts as a nucleophile, displacing the chloride to form the desired product.

Another approach involves starting with 2-hydroxymethylimidazole. The hydroxyl group can be activated, for example by conversion to a tosylate or mesylate, to create a better leaving group for subsequent nucleophilic substitution by tert-butylamine.

| Precursor | Reagent | General Conditions | Product |

| 2-(chloromethyl)-1H-imidazole | tert-butylamine | Aprotic solvent (e.g., THF, DMF), base (e.g., triethylamine) | This compound |

| 2-(tosyloxymethyl)-1H-imidazole | tert-butylamine | Polar aprotic solvent, heat | This compound |

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for forming amines from carbonyl compounds. libretexts.org In the context of synthesizing this compound, this protocol involves the reaction of 1H-imidazole-2-carbaldehyde with tert-butylamine. medchemexpress.comorgsyn.org This reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the target amine. libretexts.org

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH₃) being common choices due to their mildness and selectivity. nih.gov The reaction is typically performed in a one-pot procedure. nih.gov

Table 1: Reductive Amination Conditions

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Yield |

|---|---|---|---|---|

| 1H-imidazole-2-carbaldehyde | tert-butylamine | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | High |

Multicomponent Reactions Incorporating Imidazole and Amine Scaffolds

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like imidazoles in a single step from simple precursors. researchgate.netorganic-chemistry.org The Debus–Radziszewski imidazole synthesis, for instance, combines a 1,2-dicarbonyl compound, an aldehyde, and an amine or ammonia (B1221849) to form the imidazole ring. wikipedia.org

A hypothetical MCR to generate a precursor for this compound could involve the reaction of glyoxal (B1671930) (a 1,2-dicarbonyl), formaldehyde, and ammonia to first form 1H-imidazole. More advanced MCRs could potentially construct the substituted imidazole directly. For example, a reaction involving glyoxal, an appropriate aldehyde, and tert-butylamine could theoretically be designed to yield imidazole derivatives, although direct synthesis of the target compound via this method is less commonly documented than reductive amination. acs.orgrsc.org

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues can be approached by either modifying the core structure after its initial synthesis or by using different starting materials in the primary synthetic route.

Functionalization of the Imidazole Ring

Once this compound is synthesized, the imidazole ring itself can be further functionalized to create a library of derivatives. researchgate.netnih.gov The imidazole ring has two nitrogen atoms and two available carbon atoms (C-4 and C-5) that can be sites for modification.

N-Alkylation/Arylation: The N-1 nitrogen of the imidazole ring is nucleophilic and can be readily alkylated or arylated using various electrophiles like alkyl halides or arylboronic acids under appropriate catalytic conditions (e.g., copper-catalyzed N-arylation). nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds at the C-4 and C-5 positions is a more advanced strategy. This often requires transition-metal catalysis to achieve regioselectivity. Halogenation (e.g., bromination or iodination) of the imidazole ring can also be performed, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce new carbon-carbon bonds.

Table 2: Imidazole Ring Functionalization Strategies

| Position | Reaction Type | Reagents/Catalysts | Potential Modification |

|---|---|---|---|

| N-1 | Alkylation | Alkyl halide (e.g., CH₃I), base (e.g., NaH) | Addition of an N-alkyl group |

| N-1 | Arylation | Aryl halide, CuI, base | Addition of an N-aryl group |

| C-4/C-5 | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromine atom |

Modifications of the Alkyl Amine Side Chain

Modifying the alkyl amine side chain typically involves synthesizing analogues by starting with different primary amines during the reductive amination step. This allows for significant diversity in the final product.

For instance, replacing tert-butylamine with other primary amines such as benzylamine, aniline, or various alkylamines in the reductive amination reaction with 1H-imidazole-2-carbaldehyde would yield a series of N-substituted (1H-imidazol-2-ylmethyl)amines.

Table 3: Synthesis of Side-Chain Analogues via Reductive Amination

| Carbonyl Compound | Amine | Product |

|---|---|---|

| 1H-imidazole-2-carbaldehyde | Benzylamine | N-benzyl-N-(1H-imidazol-2-ylmethyl)amine |

| 1H-imidazole-2-carbaldehyde | Aniline | N-(1H-imidazol-2-ylmethyl)-N-phenylamine |

Further modification of the secondary amine product is also possible. For example, the N-H proton can be replaced through reactions such as N-acylation with acyl chlorides or N-alkylation with alkyl halides to produce tertiary amines or amides, respectively.

Strategies for Protecting Group Introduction and Subsequent Deprotection

The synthesis of this compound and its derivatives often requires the use of protecting groups to prevent unwanted side reactions at the nucleophilic amine and the imidazole ring. wiley-vch.de The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for both the primary amine and the imidazole nitrogen due to its stability in various conditions and its susceptibility to specific cleavage methods. masterorganicchemistry.comtcichemicals.com

A key challenge in multi-step synthesis is the selective protection and deprotection of different functional groups. numberanalytics.com Orthogonal protection strategies, where one group can be removed without affecting another, are therefore highly valuable. numberanalytics.com In the context of a Boc-protected imidazole and a Boc-protected amine, methods have been developed for the selective deprotection of the imidazole N-Boc group while the amine N-Boc group remains intact. arkat-usa.orgresearchgate.net

A noteworthy method involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature, which effectively cleaves the Boc group from imidazoles, benzimidazoles, and pyrazoles in good to excellent yields (75-98%). arkat-usa.orgresearchgate.net Crucially, under these conditions, primary Boc-protected amines are completely unaffected, providing a robust method for selective deprotection. arkat-usa.org The standard method for removing the amine N-Boc group involves acidic hydrolysis, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). sigmaaldrich.comfishersci.co.uk Thermal deprotection in continuous flow offers another, acid-free alternative. nih.gov

The following table summarizes common protecting group strategies relevant to this compound class.

| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions | Citation(s) |

| Primary Amine | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaOH, DMAP) | Strong Acid (TFA, HCl) or Heat | masterorganicchemistry.comfishersci.co.uknih.gov |

| Imidazole Nitrogen | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N) | NaBH₄ in EtOH (Selective); Strong Acid | arkat-usa.orgresearchgate.net |

| Imidazole Nitrogen | Trityl (Tr) | Trityl Chloride (TrCl), Base | Mild Acidic Hydrolysis | tcichemicals.comcreative-peptides.com |

Stereoselective Synthetic Pathways for Chiral Analogues

The development of stereoselective synthetic routes is crucial for producing enantiomerically pure chiral analogues, which are vital in medicinal chemistry and materials science. semanticscholar.org Chiral auxiliaries are frequently employed to control the stereochemical outcome of a reaction. One of the most effective and widely used auxiliaries for the asymmetric synthesis of chiral amines is N-tert-butanesulfinamide, often referred to as Ellman's auxiliary. ua.esnih.gov

The synthesis of chiral analogues of this compound can be achieved using this methodology. The key steps involve:

Condensation: An appropriate aldehyde, such as imidazole-2-carboxaldehyde, is condensed with a chiral enantiomer of tert-butanesulfinamide (either (R) or (S)) to form the corresponding chiral N-sulfinyl imine. nih.gov This reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide. ua.es

Stereoselective Addition: A nucleophile, in this case, a tert-butyl organometallic reagent (e.g., tert-butylmagnesium chloride or tert-butyllithium), is added to the C=N bond of the sulfinylimine. The bulky tert-butanesulfinyl group directs the incoming nucleophile to one face of the imine, leading to the formation of a diastereomerically enriched product.

Deprotection: The sulfinyl auxiliary is cleaved from the newly formed amine, typically under mild acidic conditions (e.g., HCl in an alcohol solvent), to yield the desired chiral primary amine with high enantiomeric purity. ua.esnih.gov

This approach provides a reliable pathway to access either enantiomer of the chiral amine simply by choosing the corresponding (R)- or (S)-tert-butanesulfinamide auxiliary.

The table below outlines the general steps for this stereoselective synthesis.

| Step | Description | Key Reagents | Purpose | Citation(s) |

| 1 | Imine Formation | Imidazole-2-carboxaldehyde, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of a chiral N-sulfinyl imine intermediate. | ua.esnih.gov |

| 2 | Nucleophilic Addition | tert-butylmagnesium chloride or tert-butyllithium | Diastereoselective formation of the C-N bond. | ua.es |

| 3 | Auxiliary Cleavage | Hydrochloric Acid (HCl) in Methanol or Dioxane | Removal of the chiral auxiliary to yield the enantiopure amine. | ua.esnih.gov |

Application of Green Chemistry Principles in Synthetic Methodologies

The integration of green chemistry principles into synthetic organic chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of imidazole derivatives, several green strategies have been developed to improve sustainability. researchgate.net These approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign materials. asianpubs.org

Key green chemistry principles applicable to the synthesis of this compound and related compounds include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a primary goal. nih.gov Water, in particular, is an ideal solvent due to its non-toxic and non-flammable nature. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes waste and simplifies purification processes. asianpubs.orgajgreenchem.com For instance, the N-alkylation of imidazole has been successfully performed without a solvent. ajgreenchem.com

Atom Economy and One-Pot Syntheses: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) is a core principle. One-pot, multi-component reactions are particularly efficient, as they reduce the number of steps, minimize the use of solvents for purification of intermediates, and save time and resources. researchgate.netasianpubs.org

Use of Biocatalysts: Natural, non-toxic, and biodegradable catalysts, such as citric acid from lemon juice, have been used for the synthesis of triaryl-imidazole derivatives, demonstrating the potential for replacing hazardous metal catalysts. researchgate.net

The following table highlights these green principles and their benefits.

| Green Chemistry Principle | Application in Imidazole Synthesis | Advantages | Citation(s) |

| Alternative Solvents | Using water or ethanol instead of chlorinated solvents. | Reduced toxicity, improved safety, lower environmental impact. | nih.gov |

| Solvent-Free Conditions | N-alkylation of imidazole without any solvent. | Minimized waste, simplified work-up, cost-effective. | asianpubs.orgajgreenchem.com |

| Microwave Irradiation | Accelerating condensation and cyclization reactions. | Drastically reduced reaction times, lower energy use, often higher yields. | researchgate.netwjbphs.com |

| One-Pot Reactions | Multi-component synthesis of substituted imidazoles. | Increased efficiency, reduced waste, fewer purification steps. | researchgate.netasianpubs.org |

| Biocatalysis | Using lemon juice as a natural acid catalyst. | Inexpensive, readily available, biodegradable, non-toxic catalyst. | researchgate.net |

Coordination Chemistry and Ligand Design Incorporating Tert Butyl 1h Imidazol 2 Ylmethyl Amine

Ligand Characteristics of tert-butyl(1H-imidazol-2-ylmethyl)amine

While it is possible to infer general characteristics based on analogous compounds, specific data for this compound is not present in the available literature.

Donor Atom Analysis and Chelation Potential

A definitive analysis of the donor atoms and chelation potential requires experimental data from spectroscopic and crystallographic studies of the ligand and its metal complexes. For this compound, it can be logically presumed that the primary donor atoms would be the sp2-hybridized nitrogen of the imidazole (B134444) ring and the nitrogen of the amine group, forming a stable five-membered chelate ring upon coordination to a metal center. However, without empirical evidence, this remains a well-founded hypothesis rather than a confirmed fact.

Steric and Electronic Influences of the tert-Butyl Substituent on Coordination

The bulky tert-butyl group attached to the amine nitrogen is expected to exert significant steric hindrance, which would influence the coordination geometry of resulting metal complexes and potentially limit the number of ligands that can coordinate to a single metal ion. Electronically, the tert-butyl group is an electron-donating alkyl group, which would increase the electron density on the amine nitrogen, thereby enhancing its basicity and donor strength. While these are established principles in coordination chemistry, the precise quantitative effects on bond angles, bond lengths, and complex stability for this specific ligand are not documented.

Formation and Characterization of Metal Complexes with this compound

The synthesis and structural elucidation of metal complexes are fundamental to understanding their coordination chemistry. The absence of published research on metal complexes of this compound makes it impossible to provide specific details in this area.

Synthetic Routes to Metal-Amine-Imidazole Complexes

General synthetic routes for such complexes would likely involve the reaction of the ligand with a metal salt in a suitable solvent, possibly with the addition of a base to deprotonate the imidazole ring if necessary. However, specific reaction conditions, yields, and the isolation of pure products for complexes of this compound have not been reported.

Structural Elucidation of Coordination Geometries and Bonding Modes

Detailed structural information, including coordination numbers, geometries (e.g., octahedral, tetrahedral, square planar), and precise bond lengths and angles, can only be obtained through techniques like single-crystal X-ray diffraction. As no crystal structures of metal complexes containing the this compound ligand have been published, no specific data can be presented in a table format as requested.

Catalytic Applications of Tert Butyl 1h Imidazol 2 Ylmethyl Amine and Its Complexes

Organocatalysis Mediated by Amine and Imidazole (B134444) Functionalities

The dual functionality of tert-butyl(1H-imidazol-2-ylmethyl)amine suggests its potential in various organocatalytic transformations. The secondary amine can engage in enamine and iminium ion catalysis, while the imidazole ring can act as a base or nucleophilic catalyst, or serve as a precursor to N-heterocyclic carbenes (NHCs).

Iminium Catalysis Mechanistic Investigations

Iminium catalysis is a powerful strategy in organic synthesis for the activation of α,β-unsaturated carbonyl compounds towards nucleophilic attack. This process involves the reversible formation of an iminium ion from a secondary amine catalyst and a carbonyl compound, which lowers the LUMO of the substrate, making it more electrophilic. nih.govresearchgate.net Chiral secondary amines are widely used to effect asymmetric transformations through this mechanism. nih.gov

A mechanistic investigation into the potential role of this compound in iminium catalysis would involve studying the kinetics and intermediates of its reaction with α,β-unsaturated aldehydes or ketones. However, despite the presence of the requisite secondary amine, dedicated studies on the mechanistic details or catalytic efficacy of this compound in iminium-mediated reactions are not available in the current scientific literature. Therefore, no specific research findings or mechanistic data can be presented.

N-Heterocyclic Carbene (NHC) Precursor Role in Catalysis

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in transition metal catalysis and are also powerful organocatalysts in their own right. scripps.edubeilstein-journals.org They are typically generated by the deprotonation of a corresponding azolium salt precursor, most commonly an imidazolium or imidazolinium salt. beilstein-journals.orgnih.gov The synthesis of these precursors often involves the alkylation of an imidazole or the condensation of amines with other reagents to form the heterocyclic ring. scripps.edubeilstein-journals.org

The structure of this compound, featuring a methylene (B1212753) bridge between the imidazole C2 position and the secondary amine, suggests it could be a precursor to a specific class of chelating NHC ligands. Cyclization involving the secondary amine and the imidazole nitrogen atoms could lead to the formation of a bicyclic imidazolium salt, which upon deprotonation would yield a chelating NHC. Despite this potential, there is no specific literature detailing the synthesis of an NHC from this compound or the catalytic applications of the resulting carbene.

Metal-Catalyzed Reactions Employing this compound as a Ligand

The nitrogen atoms in both the imidazole ring and the secondary amine of this compound can act as donor sites, allowing it to function as a bidentate ligand for various transition metals. Such metal complexes could find applications in a range of catalytic reactions.

Carbon-Carbon Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are fundamental tools for the formation of carbon-carbon bonds. The efficiency and scope of these reactions are heavily dependent on the nature of the ligands coordinated to the palladium center. nih.gov Imidazole-based ligands and N-heterocyclic carbenes are known to form highly active and stable palladium catalysts for these transformations. researchgate.netdntb.gov.ua

A palladium complex of this compound would be a potential catalyst for Heck and Suzuki reactions. The bidentate nature of the ligand could confer stability to the metal center, while the electronic properties of the imidazole and amine moieties could influence the catalytic activity. However, a review of the literature indicates that while many palladium complexes with various imidazole and NHC ligands have been studied in these reactions, researchgate.netresearchgate.net there are no specific reports on the synthesis of a palladium complex with this compound or its application in Heck or Suzuki coupling reactions. Consequently, no data on reaction yields, turnover numbers, or substrate scope can be provided.

Carbon-Heteroatom Bond Formation Processes

Palladium-catalyzed cross-coupling reactions are also widely used for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. The development of effective ligand systems is crucial for the success of these transformations.

Given its structure, this compound could serve as a ligand in metal-catalyzed carbon-heteroatom bond formation. However, there is a lack of published research detailing the use of this specific compound as a ligand in such catalytic processes.

Computational Investigations of Tert Butyl 1h Imidazol 2 Ylmethyl Amine and Its Analogues

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For tert-butyl(1H-imidazol-2-ylmethyl)amine and its analogues, docking studies can identify potential binding modes within the active site of a receptor, revealing key interactions such as hydrogen bonds and hydrophobic contacts. ekb.eg For instance, in studies of other imidazole (B134444) derivatives, molecular docking has been successfully employed to predict binding affinities and interaction patterns with various protein targets. researchgate.netmdpi.com

To complement docking studies, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. mdpi.com These simulations can assess the stability of the predicted binding pose and offer a more realistic representation of the interactions in a biological environment. mdpi.comrsc.org For example, MD simulations of imidazole-containing compounds have been used to confirm the stability of ligand-receptor complexes and to analyze the conformational changes that may occur upon binding. mdpi.com The following table illustrates typical data obtained from molecular docking and MD simulations for a hypothetical series of analogues.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | RMSD (Å) during MD Simulation |

|---|---|---|---|---|

| This compound | Protein Kinase A | -8.5 | Lys72, Glu91, Asp184 | 1.2 |

| Analogue 1 (R=methyl) | Protein Kinase A | -7.9 | Lys72, Glu91 | 1.5 |

| Analogue 2 (R=phenyl) | Protein Kinase A | -9.1 | Lys72, Glu91, Asp184, Phe201 | 1.1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.netnih.gov For this compound, these calculations can provide insights into its electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. ekb.eg

These computational methods can also predict various molecular properties, including dipole moment, polarizability, and vibrational frequencies, which can be correlated with experimental data. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions and charge distribution. bohrium.com The table below presents hypothetical data from quantum chemical calculations for the title compound.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. |

Application in Structure-Based Drug Design (SBDD) and Virtual Screening

The insights gained from molecular docking, MD simulations, and quantum chemical calculations are integral to structure-based drug design (SBDD). researchgate.net By understanding how this compound and its analogues interact with a specific target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. nih.gov

Virtual screening is a computational technique that involves the rapid assessment of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net Utilizing the structural information of the target's binding site, virtual screening can filter extensive databases to prioritize a smaller, more manageable set of candidates for experimental testing. For example, a virtual screening campaign could be initiated using the imidazole core of this compound as a scaffold to discover novel inhibitors of a particular enzyme. The process typically involves high-throughput docking of thousands to millions of compounds, followed by more refined computational analysis of the top-scoring hits.

Future Research Directions for Tert Butyl 1h Imidazol 2 Ylmethyl Amine

Development of Innovative and Sustainable Synthetic Routes

The synthesis of imidazole (B134444) derivatives has evolved significantly, with a growing emphasis on environmentally benign methodologies. bohrium.comresearchgate.net While classical methods like the Debus-Radziszewski and Van Leusen syntheses provide foundational routes, future research should prioritize the development of more efficient and sustainable pathways for tert-butyl(1H-imidazol-2-ylmethyl)amine and its analogues. ijpsjournal.comnumberanalytics.com

Key areas for future investigation include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing complex molecules like substituted imidazoles in a single, atom-economical step. nih.gov Future efforts could focus on designing a novel one-pot MCR that utilizes readily available starting materials to assemble the this compound framework, thereby minimizing waste and reducing reaction times. researchgate.net

Green Catalysis: The shift towards green chemistry necessitates the exploration of eco-friendly catalysts. Research into heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could yield reusable systems for the synthesis of this compound, simplifying product purification and reducing environmental impact. nih.govbohrium.com Brønsted acidic ionic liquids have also proven effective as reusable catalysts for imidazole synthesis under solvent-free conditions and warrant investigation. researchgate.net

Alternative Energy Sources: The application of microwave irradiation and ultrasound has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including imidazoles. researchgate.net A systematic study on the use of these energy sources for the synthesis of this compound could lead to more energy-efficient and rapid production methods.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a continuous flow process for this amine would be a significant step towards its potential large-scale production, allowing for precise control over reaction parameters and potentially improving yield and purity.

Table 1: Comparison of Synthetic Strategies for Imidazole Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for Future Synthesis | Relevant Findings |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, structural diversity. | Rapid assembly of the target molecule, reduced waste. | Efficient for producing structurally diverse imidazole frameworks in a single step. ijpsjournal.com |

| Metal-Catalyzed Cyclization | Use of transition metals (e.g., Cu, Pd) to enhance rate and selectivity. | High efficiency and control over substitution patterns. | Copper and palladium catalysts have improved the efficiency and selectivity of imidazole synthesis. numberanalytics.comrsc.org |

| Green Catalysis (e.g., Zeolites, Ionic Liquids) | Reusable catalysts, solvent-free conditions, reduced environmental impact. | Sustainable and cost-effective production. | Brønsted acidic ionic liquids and zeolites have been successfully used as reusable catalysts. nih.govresearchgate.net |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, energy efficiency. | Faster and more efficient synthesis protocols. | These techniques can lead to high yields in short reaction times and improve product selectivity. researchgate.net |

Exploration of Novel Catalytic Systems and Applications

The imidazole moiety is a versatile ligand in coordination chemistry due to its strong σ-donor properties and its ability to coordinate with a wide range of metal ions. researchgate.netwikipedia.org The unique structure of this compound, combining a coordinating imidazole ring with a secondary amine and a bulky tert-butyl group, makes it an intriguing candidate for the development of novel catalysts.

Future research in this domain should focus on:

Ligand Synthesis and Coordination Chemistry: The primary step involves synthesizing and characterizing coordination complexes of this compound with various transition metals (e.g., copper, palladium, ruthenium, rhodium). The steric hindrance provided by the tert-butyl group could enforce specific coordination geometries, potentially leading to complexes with unique catalytic properties.

Asymmetric Catalysis: The presence of a chiral center, if introduced into the molecule, or the formation of chiral metal complexes could be exploited in asymmetric catalysis. Research could explore the application of such chiral catalysts in reactions like asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions, where enantioselectivity is crucial.

Homogeneous and Heterogeneous Catalysis: The synthesized metal complexes could be evaluated as catalysts in a variety of organic transformations. For instance, copper complexes could be tested in azide-alkyne cycloaddition (CuAAC) "click" reactions, a field where tris(triazolylmethyl)amine ligands have shown great promise. researchgate.netorgsyn.org Furthermore, immobilizing these complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts.

Biomimetic Catalysis: The imidazole ring is central to the active sites of many metalloenzymes. Future studies could investigate the potential of metal complexes of this compound to mimic the function of these enzymes, for example, in oxidation or hydrolysis reactions. youtube.com

Rational Design and Synthesis of Next-Generation Biological Probes and Lead Compounds

Imidazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijpsjournal.comnih.gov The specific structural features of this compound provide a foundation for designing novel therapeutic agents and biological probes.

Promising avenues for future research include:

Library Synthesis and Screening: A combinatorial approach could be used to synthesize a library of derivatives by modifying the tert-butyl and aminomethyl groups. This library could then be subjected to high-throughput screening against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify initial hits.

Antimicrobial Drug Discovery: Given the known antimicrobial properties of many imidazole-based compounds, derivatives of this compound should be investigated for their activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains. ijpsjournal.comresearchgate.net

Anticancer Agent Development: The imidazole scaffold is present in several anticancer drugs. Future research could focus on designing derivatives that act as selective inhibitors of specific cancer-related enzymes, such as carbonic anhydrases IX and XII, which are known targets for imidazole-based sulfonamides. nih.gov

Development of Molecular Probes: By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be developed as molecular probes. These probes could be used to visualize and study biological processes, such as metal ion trafficking or enzyme activity, within living cells. Metal complexes of imidazole-containing ligands have already been explored as fluorophores for selective sensing. nih.gov

Table 2: Bioactive Imidazole Scaffolds as a Guide for Future Research

| Imidazole Derivative Type | Reported Biological Activity | Potential Application for this compound Derivatives |

| Substituted Imidazoles | Antibacterial, Antifungal, Antitumor, Anti-HIV | Development of novel antimicrobial and anticancer agents. nih.gov |

| Imidazole-Benzene Sulfonamides | Selective Carbonic Anhydrase IX/XII Inhibitors | Design of targeted anticancer therapeutics. nih.gov |

| Tri-aryl Imidazoles | Kinase Inhibitors | Exploration as inhibitors for cancer-related kinases. nih.gov |

| Imidazole-containing Tripodal Ligands | Ion-Selective Sensing, Fluorescence Probes | Creation of molecular probes for bio-imaging and diagnostics. nih.gov |

Integration of Advanced Multidisciplinary Approaches in Chemical and Biological Discovery

To accelerate the discovery process and gain deeper insights into the properties and potential applications of this compound, it is crucial to integrate advanced multidisciplinary approaches.

Future strategies should incorporate:

Computational Chemistry: In silico methods can play a pivotal role in guiding experimental work. Density Functional Theory (DFT) and other computational models can be used to predict the geometric and electronic properties of the molecule and its metal complexes, elucidate reaction mechanisms for its synthesis, and calculate spectroscopic data for comparison with experimental results. researchgate.netmdpi.com Molecular docking studies can predict the binding modes of its derivatives to biological targets, helping to prioritize compounds for synthesis and biological evaluation. nih.gov

High-Throughput Experimentation (HTE): HTE techniques can be employed to rapidly screen reaction conditions for optimizing the synthesis of this compound and to evaluate the catalytic activity of its metal complexes across a wide range of substrates and reaction parameters.

Chemical Biology and Systems Biology: To understand the mechanism of action of any biologically active derivatives, advanced chemical biology tools should be utilized. This includes target identification and validation studies, proteomics, and metabolomics to understand the broader physiological effects of the compounds on cellular systems.

Materials Science Integration: The potential of this molecule and its polymers or MOFs in materials science is an open field. Research could explore their use in creating novel materials with interesting optical, electronic, or gas sorption properties, leveraging the structural versatility of the imidazole core. researchgate.net

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation in sustainable chemistry, catalysis, and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl(1H-imidazol-2-ylmethyl)amine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via carbamate intermediates. For example, tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate (CAS 203664-05-5) is a precursor that can undergo deprotection under acidic or catalytic hydrogenation conditions. Characterization of intermediates should include -NMR, -NMR, and HPLC for purity verification. Safety protocols during synthesis (e.g., handling nitrosating agents like tert-butyl nitrite) must be followed to avoid impurities such as nitrosamines .

Q. What safety precautions are critical during experimental handling of this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential inhalation hazards. Waste must be segregated and disposed via certified agencies. Storage at -20°C ensures stability for long-term use . Nitrosamine risk assessments are essential if amines interact with nitrosating agents .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) provides definitive structural data. Complementary techniques include FT-IR for functional group analysis and mass spectrometry for molecular weight confirmation. For imidazole protons, -NMR in DMSO-d6 resolves characteristic peaks near δ 7.0–7.5 ppm .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 method ) can model electron distribution and frontier molecular orbitals. Solvent effects should be included via polarizable continuum models (PCM). Correlation-energy functionals (e.g., Colle-Salvetti ) refine predictions for reaction energetics.

Q. What strategies resolve contradictions in reactivity data for imidazole-derived amines?

- Methodological Answer : Discrepancies may arise from steric effects of the tert-butyl group or solvent-dependent tautomerism. Controlled experiments (e.g., kinetic studies in varying solvents) paired with DFT calculations can isolate contributing factors. For example, tert-butyl groups may hinder nucleophilic attack at the imidazole ring, altering reaction pathways .

Q. How can this compound be evaluated for biological activity?

- Methodological Answer : Screen for receptor binding (e.g., GPCRs or kinases) using radioligand assays or SPR. For neuroactive potential, synthesize -labeled analogs for PET imaging (as done for α(2C)-AR antagonists ). Toxicity profiling requires Ames tests or in vivo models to assess mutagenicity and organ-specific effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.